1H-NONAFLUOROBUTANE

Beschreibung

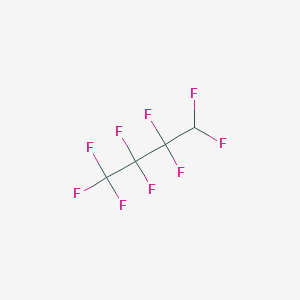

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4-nonafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9/c5-1(6)2(7,8)3(9,10)4(11,12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTIKDIHRRLSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7CF2H, C4HF9 | |

| Record name | Butane, 1,1,1,2,2,3,3,4,4-nonafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379700 | |

| Record name | 1H-Nonafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-17-7 | |

| Record name | 1H-Nonafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Molecular Structure and Computational Modeling of 1H-Nonafluorobutane

Foreword: The Evolving Landscape of Fluorinated Molecules in Pharmaceutical Research

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—offer a powerful toolkit for medicinal chemists. Among the vast array of fluorinated compounds, 1H-nonafluorobutane (CF₃CF₂CF₂CHF₂) stands out as a molecule of significant interest. Its combination of a perfluorinated chain and a single C-H bond creates a unique amphipathic character, making it a valuable entity for fundamental studies and a potential component in advanced drug delivery systems and as a tracer in specialized imaging techniques.

This technical guide provides a comprehensive exploration of the molecular structure of 1H-nonafluorobutane and a detailed exposition of the computational methodologies employed to model its behavior. It is intended for researchers, scientists, and drug development professionals who seek to leverage the power of computational chemistry to understand and predict the properties of this and similar fluorinated molecules. We will delve into the intricacies of its conformational landscape, the nuances of force field parameterization, and the practical application of molecular dynamics simulations. Our approach is grounded in the principles of scientific integrity, providing not just protocols, but the rationale behind them, to empower you to conduct your own robust and insightful computational studies.

The Molecular Architecture of 1H-Nonafluorobutane

The molecular structure of 1H-nonafluorobutane is characterized by a four-carbon chain where nine of the ten possible hydrogen atoms are replaced by fluorine. This high degree of fluorination profoundly influences its geometry and electronic properties.

Conformational Landscape: A Tale of Torsional Isomers

Unlike the simple trans and gauche conformers of n-butane, the conformational space of 1H-nonafluorobutane is more complex due to the steric and electrostatic interactions of the bulky, electronegative fluorine atoms. Experimental studies using pulsed-jet Fourier transform microwave spectroscopy have identified and characterized at least three stable conformers of 1H-nonafluorobutane. These conformers are described by the dihedral angles of the C-C-C-C backbone and the C-C-C-H linkage. The experimentally determined rotational constants for these conformers provide crucial benchmarks for validating the accuracy of computational models.

| Conformer | A / MHz | B / MHz | C / MHz |

| anti/gauche | 1428.9501(2) | 593.323877(6) | 546.43578(6) |

| anti/anti | 1323.664(3) | 617.6051(5) | - |

| gauche/anti | 1066.9384(4) | 768.4736(4) | 671.3145(4) |

Table 1: Experimentally determined rotational constants for three conformers of 1H-nonafluorobutane.

Computationally Derived Molecular Geometry

In the absence of a complete, experimentally determined structure from techniques like gas-phase electron diffraction, we turn to high-level quantum chemical calculations to obtain a reliable molecular geometry. The following protocol outlines the steps to compute the equilibrium geometry of the most stable conformer of 1H-nonafluorobutane.

Protocol 1: Quantum Chemical Geometry Optimization

-

Software: Gaussian 16 or a similar quantum chemistry package.

-

Methodology:

-

Initial Structure Generation: Build an initial guess for the anti/anti conformer of 1H-nonafluorobutane in a molecular editor.

-

Level of Theory: Employ Density Functional Theory (DFT) with the ωB97X-D functional. This functional is chosen for its good performance with systems where dispersion forces are important, as is the case with fluorinated molecules.

-

Basis Set: Utilize the 6-311+G(2d,p) basis set, which provides a good balance of accuracy and computational cost for a molecule of this size.

-

Calculation Type: Perform a geometry optimization (Opt) followed by a frequency calculation (Freq) to ensure the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Solvation Model (Optional): To model the molecule in a specific environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed.

-

The optimized geometry from this calculation provides a detailed picture of the bond lengths, bond angles, and dihedral angles of the most stable conformer. This computed structure can then be used to calculate theoretical rotational constants, which should be in close agreement with the experimental values in Table 1, thereby validating the chosen level of theory.

| Parameter | Value (Å or °) |

| Bond Lengths | |

| C1-C2 | 1.545 |

| C2-C3 | 1.538 |

| C3-C4 | 1.531 |

| C4-H | 1.098 |

| C-F (avg.) | 1.345 |

| Bond Angles | |

| C1-C2-C3 | 113.2 |

| C2-C3-C4 | 112.8 |

| F-C-F (avg.) | 107.5 |

| H-C4-C3 | 109.1 |

| Dihedral Angles | |

| C1-C2-C3-C4 | 180.0 (anti) |

| C2-C3-C4-H | 180.0 (anti) |

Table 2: Computationally derived geometric parameters for the anti/anti conformer of 1H-nonafluorobutane at the ωB97X-D/6-311+G(2d,p) level of theory.

Caption: Ball-and-stick model of the anti/anti conformer of 1H-nonafluorobutane.

Computational Modeling: From Single Molecules to Bulk Properties

Computational modeling provides a powerful lens through which we can understand the behavior of 1H-nonafluorobutane at the molecular level and predict its macroscopic properties. The choice of methodology is critical and depends on the specific scientific question being addressed.

Force Fields: The Engine of Molecular Simulations

Classical molecular dynamics (MD) simulations rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. For fluorinated molecules, standard force fields like AMBER, CHARMM, and OPLS often require re-parameterization to accurately capture the unique electronic and steric effects of fluorine.

Key Considerations for Force Field Selection and Parameterization:

-

Polarization Effects: The high electronegativity of fluorine can lead to significant polarization effects, which are not explicitly accounted for in many standard non-polarizable force fields. For high-accuracy simulations, the use of polarizable force fields may be necessary.

-

Torsional Parameters: The rotational barriers around the C-C bonds in fluorocarbons are different from their hydrocarbon counterparts. Therefore, the dihedral parameters in the force field must be carefully parameterized to reproduce the correct conformational energies and populations.

-

Lennard-Jones Parameters: The non-bonded Lennard-Jones parameters for fluorine atoms are crucial for accurately modeling intermolecular interactions and, consequently, bulk properties like density and heat of vaporization.

Several research groups have developed force fields specifically for hydrofluorocarbons (HFCs) and perfluorocarbons (PFCs). These specialized force fields often provide a better starting point than general-purpose force fields. The General Amber Force Field (GAFF) and the CHARMM General Force Field (CGenFF) are also commonly used, but their parameters for highly fluorinated systems should be carefully validated.

Toxicological Profile and Occupational Safety Data for 1H-Nonafluorobutane (HFC-329p): A Comprehensive Technical Guide

As the global regulatory landscape shifts toward the stringent management of per- and polyfluoroalkyl substances (PFAS), understanding the behavior of volatile fluorinated compounds (VFCs) has become critical for researchers and environmental safety professionals. 1H-nonafluorobutane (CAS 375-17-7) , commonly referred to as HFC-329p, is a hydrofluorocarbon often encountered as an industrial refrigerant, a specialty solvent, and notably, as a volatile byproduct of incomplete PFAS thermal destruction[1][2].

This whitepaper synthesizes the physicochemical properties, toxicological mechanisms, and self-validating analytical protocols required to safely handle and quantify 1H-nonafluorobutane in laboratory and industrial settings.

Physicochemical & Environmental Grounding

To understand the occupational hazards of 1H-nonafluorobutane, we must first examine its physical state. At standard room temperature, it exists at the boundary of liquid and gas, necessitating storage as a liquefied gas under pressure. The strong electronegativity of its nine fluorine atoms creates a dense, highly stable electron cloud that resists biological and chemical degradation[3].

Table 1: Key Physicochemical and Environmental Properties

| Property | Value | Mechanistic Implication |

| Molecular Formula | C₄HF₉ | High fluorine-to-carbon ratio dictates extreme chemical stability. |

| Molecular Weight | 220.04 g/mol | Significantly heavier than air; vapors will pool in low-lying or confined spaces[3]. |

| Boiling Point | ~14°C | Rapidly vaporizes at room temperature, acting as a profound heat sink. |

| Ozone Depletion Potential (ODP) | 0 | Contains no chlorine/bromine; does not participate in catalytic ozone destruction. |

| Global Warming Potential (100-yr) | ~2,360 - 2,630 | Strong infrared absorption in the atmospheric window; highly regulated emission[4]. |

| Atmospheric Lifetime | ~30 years | Persistent in the troposphere; subject to eventual photolytic degradation[4]. |

Toxicological Profile & Mechanistic Hazards

While 1H-nonafluorobutane is not classified as acutely toxic via oral, dermal, or standard inhalation pathways under the Globally Harmonized System (GHS), it presents specific, mechanism-driven occupational hazards[5].

A. Cryogenic and Local Tissue Effects

Because 1H-nonafluorobutane is stored as a pressurized liquid, accidental release to atmospheric pressure induces violent, rapid boiling. The Causality: This phase transition requires a massive influx of the latent heat of vaporization. If the liquid contacts human skin or eyes, it rapidly extracts this thermal energy from the tissue, causing immediate cellular freezing, protein denaturation, and severe frostbite (cold burns)[5]. It is classified under GHS as causing skin irritation (H315) and serious eye irritation (H319)[5].

B. Inhalation and Asphyxiation

As a dense gas (MW: 220.04 g/mol ), 1H-nonafluorobutane displaces ambient oxygen in poorly ventilated or confined spaces. The Causality: It does not chemically bind to hemoglobin (unlike carbon monoxide); rather, it induces hypoxic central nervous system (CNS) depression by lowering the partial pressure of inspired oxygen. Symptoms progress from dizziness and drowsiness to fatal asphyxiation if O₂ levels drop below 19.5%[5]. Furthermore, it is classified as STOT SE 3 (May cause respiratory irritation, H335)[5].

C. Thermal Decomposition Toxicity

The most severe toxicological threat occurs during fire or high-heat exposure (>1400 K). While the C-F bond is incredibly strong, extreme thermal stress cleaves the molecule, reacting with ambient oxygen and moisture to form highly toxic byproducts, primarily Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) [5]. HF is a severe systemic poison that penetrates tissue to sequester calcium, leading to fatal hypocalcemia and bone necrosis.

Fig 1: Thermal decomposition pathway of 1H-nonafluorobutane into toxic byproducts.

Occupational Safety & Handling Protocols

To mitigate the aforementioned hazards, laboratory and industrial handling must rely on engineered controls rather than solely on Personal Protective Equipment (PPE).

-

Engineering Controls: Use Local Exhaust Ventilation (LEV) designed for heavy vapors (exhaust intakes positioned near the floor). Install ambient oxygen depletion monitors in storage areas.

-

PPE Requirements: When handling pressurized cylinders, operators must wear thermally insulated cryogenic gloves (to prevent frostbite), a full face shield, and a heavy-duty lab coat.

-

Emergency Response (Frostbite): Do NOT rub the affected area. Flush with copious amounts of tepid water (not hot) to slowly restore tissue temperature. Seek immediate medical evaluation[5].

-

Emergency Response (Inhalation): Immediately move the victim to fresh air. If breathing is labored, administer 100% supplemental oxygen. Do not administer epinephrine, as fluorocarbons can sensitize the myocardium to catecholamines, risking fatal arrhythmias.

Experimental Methodology: Environmental Monitoring via EPA OTM-50

Because 1H-nonafluorobutane is a volatile product of incomplete PFAS destruction, scientists must accurately quantify its presence in stack emissions. The U.S. EPA's Other Test Method 50 (OTM-50) utilizes Thermal Desorption Gas Chromatography-Mass Spectrometry (TD-GC-MS) for this purpose[1][2].

Self-Validating System Architecture

A robust analytical protocol cannot rely on blind data. This workflow is designed as a self-validating system : by continuously injecting isotopically labeled internal standards (e.g., ¹³C-labeled analogs) into every sample and running continuous method blanks, the system automatically corrects for matrix suppression and proves that no carryover contamination occurred[6][7].

Step-by-Step Protocol

Step 1: Whole-Air Canister Sampling Action: Deploy evacuated, passivated stainless-steel canisters (e.g., 6 L Silonite-coated) at the stationary source emission point[6]. Causality: Traditional sorbent tubes fail to capture highly volatile compounds (BP ~14°C) without breakthrough. Whole-air canisters ensure 100% quantitative capture of the gas phase[2].

Step 2: Sample Pre-Concentration & Matrix Management Action: Transfer a 200 mL sample aliquot into a thermal desorption (TD) unit. Pass the gas through a dry purge/water-removal module (e.g., Kori-xr) before it hits a cryogen-free focusing trap[1][6]. Causality: Stack emissions contain high levels of CO₂ and H₂O. If not removed, water will freeze and block the cryo-trap, while CO₂ will co-elute in the GC, suppressing the MS ionization of low-mass fluorinated fragments. The dry purge selectively eliminates these interferences[1][7].

Step 3: Gas Chromatography (GC) Separation Action: Rapidly heat the focusing trap to desorb analytes onto a thick-film capillary GC column. Start the GC oven at 30°C to focus the volatile 1H-nonafluorobutane, then ramp to 200°C. Causality: The thick stationary phase and sub-ambient starting temperature provide the necessary steric hindrance to separate 1H-nonafluorobutane from other low-molecular-weight VFCs.

Step 4: Mass Spectrometry (MS) Quantification Action: Operate the MS in Selected Ion Monitoring (SIM) mode, targeting characteristic fragment ions (e.g., m/z 51, 69, 119)[7]. Quantify the response against a 7-point calibration curve (0.5 to 20 ppbv)[6].

Fig 2: Self-validating EPA OTM-50 analytical workflow for VFC detection.

References

-

1H-Nonafluorobutane Safety Data Sheet , Synquest Labs.5

-

1H-perfluorobutane | C3F7CF2H | CID 2775798 , PubChem (NIH). 3

-

Technical Committee on Gaseous Fire Extinguishing Systems , NFPA. 4

-

US EPA Other Test Method (OTM) 50 , Markes International. 1

-

Characterization of PFAS Air Emissions from Thermal Application , PMC (NIH). 6

-

OTM-50 PFAS Emissions Testing Services , Eurofins USA. 2

-

Application of Nutech Canister Sampling & Preconcentration System , Nutech Instruments. 7

Sources

- 1. US EPA Other Test Method (OTM) 50 | Markes International [markes.com]

- 2. OTM-50 - Eurofins USA [eurofinsus.com]

- 3. 1H-perfluorobutane | C3F7CF2H | CID 2775798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. docinfofiles.nfpa.org [docinfofiles.nfpa.org]

- 5. synquestlabs.com [synquestlabs.com]

- 6. Characterization of PFAS Air Emissions from Thermal Application of Fluoropolymer Dispersions on Fabrics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of Nutech Canister Sampling & Preconcentration System in Volatile PFAS Monitoring for Stationary Source Emission - Nutech Instruments, Inc [nutechinst.com]

using 1H-nonafluorobutane as a highly volatile carrier solvent

Application Note: 1H-Nonafluorobutane ( C4HF9 ) as a Highly Volatile Carrier Solvent for Precision Coating and API Dispersion

Executive Summary

In advanced pharmaceutical manufacturing and medical device engineering, the deposition of uniform, residue-free films is a critical quality attribute. 1H-nonafluorobutane (CAS: 375-17-7), a highly fluorinated aliphatic compound also known as HFC-329p, offers a unique physicochemical profile for these applications. Operating at the boundary of a liquid and a gas at standard ambient temperature and pressure (SATP), this solvent provides extreme volatility, zero ozone depletion potential (ODP), and exceptional wetting capabilities. This application note details the mechanistic rationale, self-validating analytical parameters, and standard operating protocols for utilizing 1H-nonafluorobutane as a carrier solvent in sub-ambient dip coating and pressurized aerosol dispersion.

Mechanistic Rationale: The Physics of 1H-Nonafluorobutane

The utility of 1H-nonafluorobutane stems directly from its molecular architecture. The dense electron cloud provided by the nine fluorine atoms effectively shields the carbon backbone, drastically reducing van der Waals intermolecular forces. Macroscopically, this results in an exceptionally low heat of vaporization and a surface tension below 15 dynes/cm.

When applied as a carrier solvent, 1H-nonafluorobutane spontaneously wets highly hydrophobic substrates, such as polytetrafluoroethylene (PTFE) catheters or cross-linked silicone matrices. Because its boiling point is approximately 15 °C , exposing the liquid film to ambient room temperature (20–25 °C) triggers instantaneous flash evaporation. This rapid endothermic phase change is highly advantageous: it kinetically traps the solute (e.g., a silicone lubricant or an active pharmaceutical ingredient) exactly where it was deposited. By outpacing the capillary forces that typically drive solute migration during slow drying, 1H-nonafluorobutane completely eliminates the "coffee-ring effect," ensuring a perfectly homogeneous coating. Furthermore, its chemical inertness ensures that it acts strictly as a dispersion medium, preventing unwanted degradation or solvation of sensitive APIs.

Physicochemical Profile & Comparative Data

To understand its behavior in an engineering context, 1H-nonafluorobutane must be compared against traditional carrier solvents. Its extreme volatility dictates specialized handling but rewards the user with zero drying time.

| Property | 1H-Nonafluorobutane ( C4HF9 ) | High-Purity Water ( H2O ) | Absolute Ethanol ( C2H5OH ) |

| Molecular Weight | 220.04 g/mol | 18.02 g/mol | 46.07 g/mol |

| Boiling Point (1 atm) | ~15.0 °C | 100.0 °C | 78.3 °C |

| Surface Tension (20 °C) | < 15.0 dynes/cm | 72.8 dynes/cm | 22.1 dynes/cm |

| Flammability | Non-flammable | Non-flammable | Highly Flammable |

| Solvation Capability | Poor (Ideal for Dispersion) | High (Polar) | Moderate (Amphiphilic) |

Standard Operating Protocols (SOPs)

Protocol A: Sub-Ambient Dip Coating for Medical Device Lubrication Because 1H-nonafluorobutane boils below standard room temperature, open-air dip coating at 25 °C will result in premature solvent loss and bath concentration drift. This protocol utilizes a sub-ambient thermodynamic system to maintain the liquid phase during application.

-

Reservoir Preparation: Initialize a jacketed, closed-loop stainless-steel coating vessel. Circulate a chilled glycol mixture to drop the internal vessel temperature to exactly 5.0 °C.

-

Causality: Lowering the temperature suppresses the vapor pressure of 1H-nonafluorobutane, maintaining it in a stable liquid state and preventing evaporative solute concentration drift.

-

-

Solvent & Solute Integration: Dispense 1H-nonafluorobutane into the chilled vessel. Slowly add the target hydrophobic lubricant (e.g., medical-grade silicone oil) to achieve a 2.0% w/v concentration. Engage overhead stirring at 150 RPM for 15 minutes.

-

Substrate Immersion: Introduce the polyurethane medical catheter into the chilled bath using an automated linear actuator at a controlled descent rate of 10 mm/s. Hold for 3 seconds.

-

Causality: The brief hold allows the ultra-low-surface-tension fluid to fully penetrate and displace any microscopic air pockets on the complex geometry of the substrate.

-

-

Withdrawal & Flash Evaporation: Withdraw the catheter at 5 mm/s directly into an ambient environment (22 °C, 40% Relative Humidity).

-

Causality: As the thin fluid layer crosses the 15 °C threshold upon exiting the chilled zone, it flash-evaporates. The rapid vaporization kinetically freezes the silicone polymer chains in place, yielding a uniform, nanometer-thick lubricious film.

-

Protocol B: Pressurized Aerosol Dispersion of APIs For coating microneedle arrays with fragile hydrophilic peptides, 1H-nonafluorobutane acts as a volatile propellant and non-solvating carrier.

-

Suspension Formulation: In a pressure-rated vessel, combine 95% v/v 1H-nonafluorobutane with 5% v/v absolute ethanol. Add the micronized API.

-

Causality: The API is insoluble in the fluorinated solvent; the trace ethanol acts as a bridging agent to prevent particle agglomeration without dissolving the API.

-

-

System Pressurization: Seal the vessel and pressurize with high-purity Nitrogen ( N2 ) to 3.5 bar.

-

Atomization: Actuate the suspension through an ultrasonic spray nozzle directed at the microneedle array (positioned 10 cm away).

-

Mid-Flight Vaporization:

-

Causality: The sudden pressure drop across the nozzle, combined with the extreme volatility of the carrier, causes the 1H-nonafluorobutane to vaporize mid-flight. The API impacts the substrate as a dry, evenly dispersed powder, eliminating the need for a secondary thermal drying step that could denature the peptide.

-

Workflow Visualization

Sub-ambient dip coating workflow utilizing 1H-nonafluorobutane flash evaporation.

Analytical Validation & Self-Validating Systems

To ensure the trustworthiness of the coating process, the system must be self-validating. The complete removal of the carrier solvent and the integrity of the coating must be empirically proven through continuous feedback loops.

-

Gravimetric Mass Balance: Weigh the substrate using a microbalance (resolution: 0.1 µg) before immersion and 60 seconds post-withdrawal. The delta must exactly match the theoretical dry mass of the 2.0% w/v solute, confirming 100% solvent evaporation.

-

Attenuated Total Reflectance (ATR) FTIR: Scan the coated surface post-evaporation. The absence of strong C-F stretching vibrations in the 1000–1400 cm⁻¹ region confirms that no residual 1H-nonafluorobutane is trapped within the polymer matrix. Because 1H-nonafluorobutane requires extreme temperatures (>1400 K) to undergo thermal degradation into HF or COF2 , the ambient evaporation process guarantees that no toxic degradation byproducts are left on the medical device.

-

Environmental Monitoring: While 1H-nonafluorobutane has zero ODP, it is a volatile fluorinated compound (VFC). Exhaust air from the coating chamber must be continuously sampled using passivated stainless-steel canisters and analyzed via GC-MS, strictly adhering to the parameters outlined in EPA Method OTM-50 , ensuring workplace exposure limits and environmental regulations are met.

References

-

Title: 1H-perfluorobutane | C3F7CF2H | CID 2775798 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

-

Title: New Insights into Thermal Degradation Products of Long-Chain Per- and Polyfluoroalkyl Substances (PFAS) Source: Environmental Science & Technology (ACS Publications) URL: [Link]

-

Title: Other Test Method 50 (OTM-50): Sampling and Analysis of Volatile Fluorinated Compounds Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Advanced Protocol for the Dielectric Characterization of 1H-Nonafluorobutane

Introduction and Metrological Rationale

1H-nonafluorobutane (CAS: 375-17-7) and its engineered derivatives (e.g., methoxy-nonafluorobutane, commercially known as HFE-7100) are heavily utilized in thermal management, semiconductor manufacturing, and electrohydrodynamic (EHD) cooling systems[1][2]. These fluorinated fluids are prized for their high dielectric strength, low global warming potential (GWP), and non-flammability[3][4].

However, pure 1H-nonafluorobutane presents a unique metrological challenge: it is a liquefied gas with a boiling point of approximately 14°C to 17.9°C at standard atmospheric pressure[5][6]. Conventional open-cup dielectric testing methods are fundamentally inadequate for this analyte. Rapid volatilization at room temperature introduces gas bubbles into the liquid matrix. Because the dielectric constant of fluorocarbon vapor is significantly lower than that of the liquid phase, bubble formation artificially suppresses both the measured relative permittivity ( ϵr ) and the dielectric breakdown voltage.

This application note outlines a self-validating, closed-system protocol adapted from established ASTM standards to accurately measure the dielectric properties of highly volatile fluorocarbons.

Theoretical Framework & Causality

To ensure strict scientific integrity, every step in this protocol is designed to mitigate the physical vulnerabilities of volatile fluorocarbons:

-

Relative Permittivity & Dissipation Factor (Adapted from ASTM D924) : Permittivity is determined by measuring the capacitance of a test cell filled with the fluid[7].

-

Causality of Experimental Choice: We utilize a sealed, three-terminal coaxial liquid test fixture. The three-terminal design eliminates parasitic fringe capacitance, which is critical for low-permittivity fluids. The sealed, pressurized nature of the cell ensures the 1H-nonafluorobutane remains entirely in the liquid phase at standard test temperatures (25°C), preventing phase-change artifacts[8].

-

-

Dielectric Breakdown Voltage (Adapted from ASTM D877) : This measures the fluid's ability to withstand electrical stress before catastrophic conductive failure[9].

-

Causality of Experimental Choice: We employ a modified sealed spark-gap cell with 25 mm square-edged disk electrodes spaced exactly 2.5 mm apart[10]. A rapid circuit breaker (<20 ms response) is mandatory; prolonged arcing causes excessive carbonization and hydrogen fluoride (HF) generation from the fluorocarbon, which permanently contaminates the test cell and skews subsequent measurements[10][11].

-

Equipment and Materials

-

Analyte : 1H-Nonafluorobutane (Purity ≥ 99%), stored in a sealed cylinder at 4°C to maintain the liquid state prior to transfer[5][12].

-

Permittivity Setup : Precision LCR Meter (20 Hz to 1 MHz) paired with a pressurized coaxial liquid test fixture (e.g., modified Keysight 16452A)[13].

-

Breakdown Setup : High-Voltage AC Tester (0–50 kV, 60 Hz) equipped with a sealed test cell, 25 mm brass disk electrodes, and a <20 ms trip circuit[10].

Step-by-Step Methodologies

Protocol A: Measurement of Relative Permittivity ( ϵr ) and Dissipation Factor ( tanδ )

-

Cell Calibration : Clean the coaxial test cell with a high-purity, volatile solvent (e.g., analytical grade acetone) and dry under a stream of high-purity nitrogen. Measure the empty cell capacitance ( C0 ) and dissipation factor at the target frequencies (e.g., 1 kHz, 100 kHz, 1 MHz) to establish a baseline[13].

-

Sample Introduction : Pre-chill the test cell to 4°C. Inject the chilled 1H-nonafluorobutane into the cell from the bottom port to displace air upward, preventing micro-bubble entrapment. Seal the cell tightly immediately after filling.

-

Thermal Equilibration : Allow the sealed cell to equilibrate to the standard test temperature (25°C). The internal pressure will rise, keeping the sample safely in the liquid phase.

-

Measurement : Sweep the LCR meter across the desired frequency range. Record the parallel capacitance ( Cp ) and parallel resistance ( Rp ).

-

Validation & Calculation : Calculate the relative permittivity as ϵr=Cp/C0 . The dissipation factor is calculated as tanδ=1/(2πfCpRp) . Self-Validation Step: Repeat the measurement three times; variance must be <1% to validate the absence of internal boiling.

Protocol B: Dielectric Breakdown Voltage Testing

-

Electrode Preparation : Polish the 25 mm square-edged brass disk electrodes. Set the gap distance to exactly 2.5 mm using a precision feeler gauge[10].

-

Sealed Cell Filling : Introduce the chilled 1H-nonafluorobutane into the modified sealed breakdown cell. Allow exactly 3 minutes of resting time post-filling for any flow-induced turbulence or microscopic bubbles to dissipate[10].

-

Voltage Application : Apply a 60 Hz AC voltage, ramping at a uniform rate of 3 kV/s until a disruptive discharge (spark) occurs[10].

-

Data Acquisition : Ensure the circuit breaker trips within 20 ms to prevent fluid degradation[10]. Record the breakdown voltage.

-

Replicate Testing : Perform 5 successive breakdowns on the same sample, allowing a 1-minute resting interval between each test to allow generated gases to dissolve or settle. Calculate the average breakdown voltage[10].

Quantitative Data Presentation

To provide a benchmark for validation, Table 1 compares the expected dielectric properties of pure 1H-nonafluorobutane with its widely used, room-temperature stable derivative, methoxy-nonafluorobutane (HFE-7100).

Table 1: Comparative Dielectric Properties of Nonafluorobutane Derivatives

| Property | 1H-Nonafluorobutane (C4HF9) | Methoxy-nonafluorobutane (HFE-7100) |

| Boiling Point (1 atm) | 14°C - 17.9°C | 61°C |

| Relative Permittivity (1 MHz) | ~6.0 - 6.5 (Pressurized Liquid) | 7.39 |

| Dielectric Strength (2.5 mm gap) | >25 kV (Pressurized) | >28 kV |

| Dissipation Factor (1 kHz) | < 0.005 | < 0.001 |

| Volume Resistivity | > 1010 Ω⋅ cm | 3.29×109 Ω⋅ cm |

(Note: Values for 1H-nonafluorobutane are highly dependent on the applied pressure required to maintain the liquid state. HFE-7100 values represent standard room-temperature measurements[3][5].)

Experimental Workflow Visualization

Workflow for the dielectric characterization of volatile 1H-nonafluorobutane using sealed cells.

References

-

[1] Electrospray characteristics and cooling performance of dielectric fluid HFE-7100. ResearchGate.[Link]

-

[2] Novec 7000 7100 7200 FC-770 FC-40 FC-3283. Power Hub Inc. [Link]

-

[4] FR3106346A1 - Dielectric compositions with improved properties. Google Patents.

-

[11] Comparative Study on the Formation of Toxic Species from 4-chlorobiphenyl in Fires: Effect of Catalytic Surfaces. ResearchGate. [Link]

-

[9] D877 Standard Test Method for Dielectric Breakdown Voltage of Insulating Liquids Using Disk Electrodes. ASTM International. [Link]

-

[10] What is the test method of ASTM D877?. Huazheng Electric. [Link]

-

[7] D924 Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids. ASTM International. [Link]

-

[8] ASTM D924-23 - Standard Test Method for Dissipation Factor and Relative Permittivity. iTeh Standards.[Link]

-

[13] ASTM D924 Dielectric Dissipation Factor Tester. KAYCAN INSTRUMENT.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. phi.com.tw [phi.com.tw]

- 3. puretecs.de [puretecs.de]

- 4. FR3106346A1 - Dielectric compositions with improved properties - Google Patents [patents.google.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. AB126913 | CAS 375-17-7 – abcr Gute Chemie [abcr.com]

- 7. D924 Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids [store.astm.org]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. D877 Standard Test Method for Dielectric Breakdown Voltage of Insulating Liquids Using Disk Electrodes [store.astm.org]

- 10. What is the test method of ASTM D877? - Domain Knowledge - Huazheng Electric [electric-test.com]

- 11. researchgate.net [researchgate.net]

- 12. 1H-Nonafluorobutane | CymitQuimica [cymitquimica.com]

- 13. Supply ASTM D924 Dielectric Dissipation Factor Tester Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]

Technical Support Center: Troubleshooting Phase Separation in 1H-Nonafluorobutane Solvent Mixtures

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-nonafluorobutane solvent mixtures. This guide is designed to provide in-depth troubleshooting assistance for the common issue of phase separation. By understanding the underlying principles and following the detailed protocols, you can effectively manage and prevent this phenomenon in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1H-nonafluorobutane and why is it used as a solvent?

1H-nonafluorobutane (C4HF9) is a hydrofluoroalkane, a class of partially fluorinated hydrocarbons.[1] It possesses unique physicochemical properties stemming from the high electronegativity and low polarizability of the fluorine atoms, which create a strong C-F bond.[2][3] This results in a chemically inert, thermally stable, and non-flammable solvent with low surface tension.[2][4] Its distinct properties make it valuable in various applications, including as a solvent for specialized chemical reactions, a carrier for drug delivery, and in extraction processes.[5]

Q2: What is phase separation and why does it occur in my 1H-nonafluorobutane mixture?

Phase separation is the phenomenon where a seemingly homogeneous liquid mixture separates into two or more distinct liquid phases.[6] This occurs when the constituent solvents are not fully miscible under the given experimental conditions.[6] In the context of 1H-nonafluorobutane, which is a highly fluorinated and non-polar solvent, it often exhibits limited miscibility with conventional organic solvents, particularly those with higher polarity.[7][8]

The primary driver for this "fluorophobicity" is the significant difference in intermolecular forces.[9] Fluorocarbons like 1H-nonafluorobutane have very weak van der Waals interactions, while many organic solvents have stronger dipole-dipole or hydrogen bonding interactions.[9][10] When mixed, the energy cost of disrupting the stronger interactions of the organic solvent to accommodate the weakly interacting 1H-nonafluorobutane molecules is not sufficiently compensated, leading to separation into distinct, more energetically favorable phases.[9]

Q3: What are the common co-solvents that can lead to phase separation with 1H-nonafluorobutane?

Phase separation is most likely to occur when 1H-nonafluorobutane is mixed with solvents of dissimilar polarity. Generally, polar solvents are less miscible with fluorinated compounds.[8] Common laboratory solvents that may exhibit immiscibility or partial miscibility with 1H-nonafluorobutane include:

-

Polar Protic Solvents: Water, methanol, ethanol.

-

Polar Aprotic Solvents: Acetonitrile, dimethyl sulfoxide (DMSO), dimethylformamide (DMF).[11][12]

-

Some Non-polar Hydrocarbons: While more likely to be miscible, longer-chain alkanes can still phase separate, especially at lower temperatures.[9]

Q4: Can temperature and pressure influence phase separation?

Yes, both temperature and pressure can significantly affect the miscibility of liquids.[6][13]

-

Temperature: For most solvent pairs, increasing the temperature increases the kinetic energy of the molecules, which can overcome the intermolecular forces that drive separation, thus enhancing miscibility.[13][14] Conversely, cooling a mixture can induce phase separation.[13] Some systems, however, exhibit an upper critical solution temperature (UCST), above which they are miscible, and a lower critical solution temperature (LCST), below which they are miscible, with a miscibility gap in between.

-

Pressure: While the effect of pressure on the miscibility of liquids is generally less pronounced than that of temperature, it can be a factor, particularly at high pressures where gases behave more like liquids.[10][14] For most laboratory applications at or near atmospheric pressure, its influence on phase separation of 1H-nonafluorobutane mixtures is minimal.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving phase separation in your 1H-nonafluorobutane solvent mixtures.

Initial Observation: My solvent mixture has separated into two distinct layers.

This is a clear indication of immiscibility.[6] The first step is to identify the layers. Due to its high density, the 1H-nonafluorobutane-rich phase will typically be the bottom layer.[8]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting phase separation.

Caption: Troubleshooting workflow for phase separation.

Step 1: Verify Solvent Properties and Ratios

Before proceeding with more complex solutions, ensure the correct solvents were used and mixed in the intended ratios. Small errors in solvent measurement can sometimes lead to unexpected phase behavior.

Step 2: Adjusting Temperature

As increasing temperature often enhances miscibility, this is a primary troubleshooting step.[13]

Experimental Protocol: Temperature-Based Miscibility Test

-

Place a small, sealed sample of your phase-separated mixture in a thermostated bath with a magnetic stirrer.

-

Gradually increase the temperature in 5 °C increments, allowing the mixture to equilibrate for at least 15 minutes at each step while stirring vigorously.

-

Visually inspect the mixture for the disappearance of the phase boundary. The temperature at which the mixture becomes a single phase is the upper critical solution temperature (UCST) for that specific composition.

-

If a single phase is achieved, determine if this temperature is compatible with your experimental requirements. For many protein-based applications, temperatures between 70-90°C are used to improve separation efficiency, though prolonged exposure should be minimized to prevent degradation.[15]

Table 1: Effect of Temperature on Solvent Miscibility

| Temperature Change | General Effect on Miscibility | Rationale |

| Increase | Increases | Increased kinetic energy of molecules overcomes intermolecular forces driving separation.[13][14] |

| Decrease | Decreases | Reduced kinetic energy allows intermolecular forces to dominate, leading to phase separation.[13] |

Step 3: Modifying the Co-Solvent System

If temperature adjustment is not feasible or effective, altering the composition of your solvent system is the next logical step.

Strategy 1: Introducing a "Bridging" Solvent

A third solvent that is miscible with both 1H-nonafluorobutane and your primary co-solvent can be added to create a single-phase system. This is a common technique used in chromatography when switching between immiscible mobile phases.

-

Suitable Candidates: Solvents with intermediate polarity, such as isopropanol or tetrahydrofuran (THF), are often good choices. THF, in particular, is noted for its fluorophilicity.[8]

Strategy 2: Co-solvent Substitution

If your experimental protocol allows, consider replacing the problematic co-solvent with a more compatible alternative. The principle of "like dissolves like" is a useful guide here; choose a co-solvent with a polarity closer to that of 1H-nonafluorobutane.[6][16]

Table 2: Relative Polarity of Common Solvents

| Solvent | Relative Polarity |

| Heptane | 0.1 |

| Toluene | 2.4 |

| Dichloromethane | 3.1 |

| Tetrahydrofuran (THF) | 4.0 |

| Ethyl Acetate | 4.4 |

| Acetone | 5.1 |

| Methanol | 5.1 |

| Acetonitrile | 5.8 |

| Water | 10.2 |

Data adapted from publicly available solvent polarity charts.[17]

Step 4: Utilizing Additives (Surfactants)

In cases where modifying the bulk solvent system is not an option, the addition of a small amount of a surfactant can stabilize the mixture and prevent phase separation.[13][18]

How Surfactants Work

Surfactants are amphiphilic molecules, meaning they have both a hydrophobic (non-polar) and a hydrophilic (polar) part. In a mixture of a fluorinated solvent and a more polar organic solvent, the surfactant molecules will align themselves at the interface between the two phases, reducing the interfacial tension and allowing them to mix.[19]

Experimental Protocol: Surfactant Screening

-

Prepare several small-volume aliquots of your phase-separated mixture.

-

To each aliquot, add a different surfactant from a stock solution to achieve a final concentration in the range of 0.1-1.0% (w/v).

-

Vigorously mix each sample (e.g., by vortexing or sonication).

-

Allow the samples to stand and observe for any signs of phase separation over time.

-

The most effective surfactant will be the one that maintains a single, stable phase for the longest duration.

Considerations for Surfactant Selection:

-

Ionic vs. Non-ionic: The choice of surfactant (e.g., sodium dodecyl sulfate - ionic, Tween 20 - non-ionic) can significantly impact the stability of the mixture.[20]

-

Compatibility: Ensure the chosen surfactant does not interfere with your downstream analysis or reaction. Surfactants can be used as mobile phase additives in HPLC to alter retention times.[21]

Logical Relationship Diagram for Troubleshooting

Caption: Decision-making for resolving phase separation.

Concluding Remarks

Phase separation in 1H-nonafluorobutane solvent mixtures is a common challenge rooted in the fundamental principles of solvent miscibility and intermolecular forces. By systematically evaluating the solvent system and applying the troubleshooting steps outlined in this guide—adjusting temperature, modifying the co-solvent, or introducing surfactants—researchers can effectively overcome this obstacle. Always consider the compatibility of any changes with the overall experimental goals to ensure the integrity of your results.

References

-

Bagno, A., Campulla, M., & Lo Celso, F. (2005). Phase Separation in Binary Mixtures Containing Linear Perfluoroalkanes. The Journal of Physical Chemistry B, 109(25), 12441–12448. Available from: [Link]

-

Fiveable. (2025, August 15). Miscibility: Intro to Chemistry Study Guide. Available from: [Link]

-

Testard, F., & Zemb, T. (2007). Highly Fluorinated Compounds Induce Phase Separation in, and Nanostructuration of Liquid Media. Possible Impact on, and Use in Synthesis. Langmuir, 23(23), 11495-11503. Available from: [Link]

-

de Wolf, E., van Koten, G., & Deelman, B. J. (2004). Fluorous phase separation techniques in catalysis. Chemical Society Reviews, 33(5), 276-285. Available from: [Link]

-

Gogoi, S. B., & Gogoi, S. (2022). Comprehensive Review on the Role of Surfactants in the Chemical Enhanced Oil Recovery Process. Industrial & Engineering Chemistry Research, 61(2), 815-842. Available from: [Link]

-

Area Cooling Solutions. (2023, July 24). ¿What is a Miscibility and how does it work? Available from: [Link]

-

Zhang, H., & van der Gucht, J. (2018). Putting the Squeeze on Phase Separation. ACS Central Science, 4(1), 3-5. Available from: [Link]

-

Gladysz, J. A., & Curran, D. P. (2009). New fluorous/organic biphasic systems achieved by solvent tuning. Beilstein Journal of Organic Chemistry, 5, 30. Available from: [Link]

-

The Code Lucky. (2025, October 19). Factors Affecting Solubility: Temperature and Pressure Explained | Chemistry Tutorial. YouTube. Available from: [Link]

-

TotalEnergies. (n.d.). The importance of quality additives in phase separation on an oil site. Available from: [Link]

-

Waters. (2025, November 21). Solvent miscibility. Available from: [Link]

-

ResearchGate. (n.d.). Effects of Some Surfactants as Stabilizers to Reduce the Phase Separation Rates of Blended Pastes for Warp Sizing. Available from: [Link]

-

F.J.M.G. (2022). Understanding the phase and solvation behavior of fluorinated ionic liquids. Fluid Phase Equilibria, 554, 113324. Available from: [Link]

-

Foley, J. P., & May, W. E. (1987). Mixed Surfactants as Mobile Phase Additives for the Separations of Organic Compounds by HPLC. Analytical Chemistry, 59(1), 116-121. Available from: [Link]

-

Piculell, L., Sjöström, J., & Lindman, B. (2005). Added surfactant can change the phase behavior of aqueous polymer-particle mixtures. Langmuir, 21(7), 2743-2749. Available from: [Link]

-

Alberti, S., & Hyman, A. A. (2016). A User's Guide for Phase Separation Assays with Purified Proteins. Journal of Molecular Biology, 428(24), 4806-4820. Available from: [Link]

-

Dwight R. Stoll. (2018, August 1). Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part 1: Contemporary Reversed-Phase Protein Separations. LCGC International. Available from: [Link]

-

Pharos. (n.d.). PFAS soluable in DMSO - EPAPFASIV. Available from: [Link]

- Google Patents. (n.d.). FR2771408A1 - Use of hydrofluoro ethers as solvents for organic molecules.

-

Greenpeace Research Laboratories. (2005, October 15). Uses of Perfluorinated Substances. Available from: [Link]

-

Biotage. (n.d.). Solvent Miscibility Chart. Available from: [Link]

-

Cornelsen Group. (n.d.). Naming Conventions and Physical and Chemical Properties of Per- and Polyfluoroalkyl Substances (PFAS). Available from: [Link]

Sources

- 1. cornelsen.group [cornelsen.group]

- 2. erwiki.net [erwiki.net]

- 3. greenpeace.to [greenpeace.to]

- 4. synquestlabs.com [synquestlabs.com]

- 5. FR2771408A1 - Use of hydrofluoro ethers as solvents for organic molecules - Google Patents [patents.google.com]

- 6. 溶剂混溶性表 [sigmaaldrich.com]

- 7. Fluorous phase separation techniques in catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. New fluorous/organic biphasic systems achieved by solvent tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. areacooling.com [areacooling.com]

- 11. PFAS soluable in DMSO - EPAPFASIV - Pharos [pharos.habitablefuture.org]

- 12. Solvents Resource Center | Fisher Scientific [fishersci.com]

- 13. fiveable.me [fiveable.me]

- 14. youtube.com [youtube.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. selekt.biotage.com [selekt.biotage.com]

- 18. additives-fuels.totalenergies.com [additives-fuels.totalenergies.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

reducing solvent loss during 1H-nonafluorobutane extraction processes

Welcome to the technical support guide for minimizing solvent loss during extraction processes utilizing 1H-nonafluorobutane (C4HF9). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions. Our focus is on enhancing experimental efficiency, ensuring safety, and promoting sustainable laboratory practices by preserving this valuable solvent.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and handling of 1H-nonafluorobutane.

Q1: What is 1H-nonafluorobutane, and why is its loss a concern during extraction?

A1: 1H-Nonafluorobutane (CAS No. 375-17-7) is a hydrofluorocarbon solvent.[1][2] Its utility in extraction stems from its unique properties, but these same properties contribute to its potential for loss. It is a volatile compound with a low boiling point, meaning it evaporates easily at room temperature. Solvent loss is a multi-faceted concern:

-

Economic Impact: Wasted solvent increases operational costs.[3][4]

-

Analytical Accuracy: Uncontrolled solvent evaporation can unintentionally concentrate samples, leading to inaccurate measurements.

-

Environmental & Safety: Releasing fluorinated compounds into the atmosphere is undesirable.[5][6] Proper containment is crucial for laboratory safety and environmental stewardship.[1][7]

Q2: What are the key physical properties of 1H-nonafluorobutane I should be aware of?

A2: Understanding the physical properties of 1H-nonafluorobutane is critical for managing its use and preventing loss. Its high volatility compared to other common solvents is a key factor.

| Property | 1H-Nonafluorobutane | Dichloromethane (DCM) | Hexane |

| Formula | C4HF9 | CH2Cl2 | C6H14 |

| Molar Mass | 220.04 g/mol [2] | 84.93 g/mol | 86.18 g/mol |

| Boiling Point | ~29-30 °C | 39.6 °C | 69 °C |

| Vapor Pressure | High (specific value varies with temp) | 58.7 kPa (at 20 °C) | 17.6 kPa (at 20 °C) |

| Density | ~1.5 g/cm³ | 1.33 g/cm³ | 0.659 g/cm³ |

Data compiled from various chemical property databases.

The low boiling point of 1H-nonafluorobutane indicates that it requires less energy to transition into a gaseous state, making it highly susceptible to evaporative loss under standard laboratory conditions.

Q3: What are the primary causes of solvent loss in a typical lab setting?

A3: Solvent loss can be attributed to several avoidable and unavoidable factors.[3]

-

Evaporation: This is the most significant cause, driven by the solvent's high vapor pressure. Open containers, high process temperatures, and drafts are major contributors.[8]

-

Handling & Transfer: Spills and residual solvent left in transfer equipment contribute to losses. Pouring from open containers can create turbulence that increases evaporation.[8]

-

Equipment Leaks: Poorly sealed joints, worn gaskets on rotary evaporators, or loose fittings in a closed system can be continuous sources of solvent emission.[3]

-

Inefficient Condensation: In processes like rotary evaporation, an inefficient or improperly cooled condenser will fail to recapture solvent vapors effectively.[4]

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during extraction workflows.

Issue 1: High Solvent Loss During Sample Concentration

Q: My solvent is rapidly disappearing when I try to concentrate my sample post-extraction. What am I doing wrong and how can I fix it?

A: This is a common issue, especially with volatile solvents like 1H-nonafluorobutane. The problem typically lies in the equipment and methodology used for evaporation.

Root Causes & Solutions:

-

Improper Equipment Selection: Using an open-beaker on a hot plate is highly inefficient and will lead to maximum solvent loss.

-

Solution: Employ a closed or semi-closed system designed for solvent recovery.[9] The most common and effective tools are Rotary Evaporators, Nitrogen Blowdown Evaporators, and Centrifugal Concentrators.[10][11]

-

Rotary Evaporators (Rotovaps): These are ideal for larger volumes. They work by increasing the sample's surface area through rotation while reducing the solvent's boiling point under vacuum, allowing for gentle and efficient evaporation.[11][12] The evaporated solvent is then re-condensed and collected.

-

Nitrogen Blowdown Evaporators: Best for smaller sample volumes, these systems direct a gentle stream of inert nitrogen gas over the surface of the liquid.[11][13] This displaces air, reduces the partial pressure above the liquid, and speeds up evaporation without requiring high heat.[14]

-

Centrifugal Concentrators (e.g., SpeedVacs): These use a combination of centrifugal force, vacuum, and sometimes gentle heat to prevent bumping and concentrate multiple small samples simultaneously.[10]

-

-

-

Inefficient Condensation in a Rotovap System: The condenser is critical for recapturing solvent.

-

Solution: Ensure your condenser is operating at the correct temperature. A common rule of thumb is the "20-degree rule": the coolant temperature should be at least 20°C lower than the boiling point of the solvent under the applied vacuum. For 1H-nonafluorobutane, this necessitates a refrigerated recirculating chiller rather than standard tap water. A dry ice condenser is also a highly effective option.[10][12]

-

Experimental Protocol: Minimizing Solvent Loss with a Rotary Evaporator

-

Pre-Operation Checks:

-

Inspect all glassware for cracks or defects.

-

Ensure all ground glass joints are clean and properly sealed. A small amount of vacuum grease can be used if necessary, but ensure it is compatible with your product.

-

Check that the bump trap is clean and empty.

-

Verify the receiving flask is empty and securely attached.

-

Confirm the chiller is on and has reached its set point (e.g., -10°C or lower).

-

-

Operation:

-

Fill the evaporating flask no more than halfway full.[12]

-

Secure the flask to the rotovap.

-

Start the rotation at a moderate speed to create a thin film of liquid on the flask's interior wall.[15]

-

Gradually apply the vacuum. This is crucial to prevent bumping. A vacuum controller is highly recommended for precise control.

-

Once the vacuum is stable, lower the flask into the heating bath. Set the bath temperature only as high as necessary to achieve a steady evaporation rate. For 1H-nonafluorobutane, often only a minimal temperature increase, or even room temperature, is needed, especially under a deep vacuum.[16]

-

-

Shutdown and Recovery:

-

Once the desired concentration is reached, stop the heating and lift the flask from the bath.

-

Stop the rotation.

-

Carefully and slowly vent the system to atmospheric pressure before turning off the vacuum pump.

-

Remove the evaporating flask.

-

The recovered 1H-nonafluorobutane can be collected from the receiving flask for reuse or proper disposal.

-

Issue 2: Solvent Loss During General Handling and Storage

Q: I notice a strong solvent smell and my stored volume seems to decrease over time, even when I'm not actively running experiments. How can I improve my handling and storage practices?

A: This indicates fugitive emissions from improper sealing and storage. Given the volatility of 1H-nonafluorobutane, strict protocols are essential.

Root Causes & Solutions:

-

Inadequate Sealing:

-

Solution: Always use containers with tight-fitting caps, preferably with a PTFE liner to ensure a good seal and chemical compatibility.[14] Avoid using parafilm or stoppers for long-term storage as they may not provide a sufficient vapor barrier. Keep containers tightly closed when not in use.[1][7][17]

-

-

Poor Transfer Techniques:

-

Solution: When transferring the solvent, do so in a well-ventilated area, such as a fume hood, to minimize inhalation exposure and prevent vapor buildup.[6][18] However, be mindful that excessive airflow directly over the container opening can increase the rate of evaporation.[8] Use a funnel or, for larger volumes, pump the solvent through sealed tubing to minimize turbulence and exposure to the air.[8]

-

-

Incorrect Storage Conditions:

-

Solution: Store 1H-nonafluorobutane in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] Do not expose containers to temperatures exceeding 50°C.[1] Storing in a designated, properly rated flammable storage cabinet is best practice, even if the solvent itself has a low flammability rating, as this protects it from external hazards.

-

Visualization of Key Workflows

A logical approach to diagnosing and solving solvent loss is crucial. The following diagram outlines a troubleshooting workflow.

Caption: A decision tree for diagnosing the cause of solvent loss.

To visualize the ideal setup for both extraction and solvent recovery, consider the following closed-loop system diagram.

Caption: A closed-loop system maximizes solvent recovery.

References

- 5 Ways To Reduce Solvent Consumption in Vegetable Oil Solvent Extraction Plants. (2022, April 20). Chemsta.

- 1H-Nonafluorobutane Safety Data Sheet. (2016, February 24). Synquest Labs.

- 1H-NONAFLUOROBUTANE Safety D

- Lab Evaporators & Concentr

- Laboratory Evaporators and Concentr

- Process 101: Solvent Extraction. (2025, December 4). Unopex.

- How to Improve Solvent Recovery Efficiency in Industrial Plants. TOPSE.

- SAFETY DATA SHEET for Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF). (2023, May 16). NIST.

- Solvent Reduction Strategies Post Solvent Extraction.

- Laboratory Evaporators | Rotary, Nitrogen Blowdown & Derivatisation Systems. Advion Interchim Scientific.

- Evaporation Solutions for All Types of Labs. (2019, June 11). Lab Manager.

- Common Problems In Solvent Extraction Systems. (2024, September 18). Zhengzhou Tiei Extraction.

- Types of Laboratory Evaporators. (2022, February 9).

- Material Safety Data Sheet (MSDS) Report. (2023, April 11). Guangzhou Depuhua Test Services Co., Ltd..

- Solvent Extraction Method: Principles, Applications, And Advantages. (2025, February 3). Lab-Training.com.

- SAFETY DATA SHEET - 1H-Perfluorohexane. (2024, February 18). Fisher Scientific.

- Perfluorobutane - SDS EU (Reach Annex II). BOC.

- Tips for Troubleshooting Liquid–Liquid Extractions. (2025, November 27).

- Nonafluorobutane-1-sulfonic acid Safety D

- Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil.

- Perfluorobutanesulfonic acid. Wikipedia.

- How To Minimize Solvent Loss When Cleaning a Vapor Degreaser. (2022, February 1). NuGenTec.

- 1H-Perfluoroheptane Safety D

- PERFLUOROALKYL SUBSTANCES Analysis using roQ QuEChERS Extraction and Cleanup. Phenomenex.

- 1H-Perfluoroheptane.

- REFERENCE AND HANDLING GUIDE: PERFLUOROALKYL COMPOUNDS. (2012).

- Best Practices for Optimizing PFAS Analysis. Shimadzu.

- Comparison of extraction methods for per- and polyfluoroalkyl substances (PFAS) in human serum and placenta samples—insights into extractable organic fluorine (EOF). (2020, November 19). Environmental Sciences Europe.

- BioPhorum best practices guide for extractables testing of single-use components. (2020, April).

- What is Solvent Removal?.

- 1H-perfluorobutane. NIST WebBook.

- 1H-perfluoroethane Properties. US EPA.

- Less is more: a methodological assessment of extraction techniques for per- and polyfluoroalkyl substances (PFAS) analysis in mammalian tissues. (2023, August 22). Analytical and Bioanalytical Chemistry.

- Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater. (2023).

- 1H-Perfluorohex-1-ene.

- Supramolecular solvents for the extraction of perfluoroalkyl substances in w

- Automated Solid Phase Extraction of PFAS from Aqueous Samples. (2024, December 5). Agilent.

- Recovery of per- and polyfluoroalkyl substances after solvent evapor

- Evaluation of extraction methodologies for PFAS analysis in mascara: a comparative study of SPME and automated µSPE. (2025, May 1).

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. 1H-perfluorobutane [webbook.nist.gov]

- 3. 5 Ways To Reduce Solvent Consumption in Vegetable Oil Solvent Extraction Plants [chemstagroup.com]

- 4. How to Improve Solvent Recovery Efficiency in Industries [topse.in]

- 5. f2chemicals.com [f2chemicals.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. images.thdstatic.com [images.thdstatic.com]

- 8. ecolink.com [ecolink.com]

- 9. thomassci.com [thomassci.com]

- 10. laboratory-equipment.com [laboratory-equipment.com]

- 11. elementlabsolutions.com [elementlabsolutions.com]

- 12. blog.organomation.com [blog.organomation.com]

- 13. organomation.com [organomation.com]

- 14. Evaporation Solutions for All Types of Labs | Lab Manager [labmanager.com]

- 15. organomation.com [organomation.com]

- 16. unopex.com [unopex.com]

- 17. fishersci.fr [fishersci.fr]

- 18. lookchem.com [lookchem.com]

Technical Support Center: Optimization of GC-MS Parameters for 1H-Nonafluorobutane Trace Quantification

Welcome to the technical support center for the trace quantification of 1H-nonafluorobutane using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice. Our approach is rooted in a deep understanding of the chemical properties of fluorinated compounds and the instrumental nuances of GC-MS analysis.

Introduction: The Challenge of Volatile Fluorinated Compounds

1H-nonafluorobutane (C₄HF₉) is a hydrofluorocarbon (HFC) characterized by its high volatility and thermal stability. These properties, while beneficial in many industrial applications, present unique challenges for trace-level quantification. Issues such as analyte loss, poor peak shape, and system contamination are common hurdles. This guide provides a systematic approach to method optimization and troubleshooting to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs) & Optimization Guide

This section addresses common questions and provides detailed guidance on optimizing your GC-MS parameters for 1H-nonafluorobutane analysis.

Q1: What is the best sample introduction technique for trace levels of 1H-nonafluorobutane?

For trace quantification of highly volatile compounds like 1H-nonafluorobutane, static headspace (HS) analysis is the preferred method.[1][2] This technique minimizes matrix effects and prevents contamination of the GC inlet and column by non-volatile sample components.[2]

Causality: By analyzing the vapor phase in equilibrium with the sample, only volatile and semi-volatile compounds are introduced into the GC system.[1] This is particularly advantageous when dealing with complex matrices, such as biological fluids or environmental samples.

A workflow for headspace analysis is depicted below:

Caption: Headspace GC-MS analysis workflow for volatile compounds.

Q2: How do I select the right GC column and oven temperature program?

The choice of GC column and temperature program is critical for achieving good peak shape and separation from potential interferences.

-

Column Selection: A low to mid-polarity column , such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., DB-624), is recommended. These columns provide good selectivity for halogenated hydrocarbons. For highly volatile compounds, a thick film (e.g., >1 µm) can improve retention and peak shape.

-

Oven Temperature Program: A sub-ambient starting temperature is often necessary to adequately trap and focus this highly volatile analyte at the head of the column. A typical program would start at a low temperature, hold for a short period to ensure sharp initial peaks, and then ramp up to elute the compound.

| Parameter | Recommended Setting | Rationale |

| GC Column | DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) | Provides good retention and peak shape for volatile halogenated compounds. |

| Initial Oven Temp. | 35-45°C (hold for 2-5 min) | Ensures efficient trapping of the volatile analyte at the column head, leading to sharp peaks. |

| Oven Ramp | 5-10°C/min to 150°C | A moderate ramp rate provides good separation from other volatile components. |

| Final Temperature | 150°C (hold for 2 min) | Ensures that any less volatile contaminants are eluted from the column. |

Q3: What are the optimal MS parameters for trace quantification? Should I use Scan or SIM?

For trace-level quantification, Selected Ion Monitoring (SIM) mode is essential.[3] SIM mode significantly increases sensitivity by only monitoring a few characteristic ions of the target analyte, rather than scanning the entire mass range.

Causality: By focusing the detector's dwell time on specific m/z values, the signal-to-noise ratio is dramatically improved, allowing for lower detection limits.

Identifying Characteristic Ions: While an experimentally acquired mass spectrum for 1H-nonafluorobutane is ideal, in its absence, we can infer the fragmentation pattern from structurally similar compounds like decafluorobutane (perfluorobutane).[4] The electron ionization (EI) mass spectrum of decafluorobutane shows prominent high-mass fragments resulting from C-C bond cleavage and the loss of fluorine atoms. The most abundant ion is often CF₃⁺ at m/z 69.

Based on the structure of 1H-nonafluorobutane (CF₃CF₂CF₂CH₂F), we can predict the following characteristic ions:

| Ion Fragment | m/z (Mass-to-Charge Ratio) | Role in Analysis | Rationale |

| [CF₃]⁺ | 69 | Quantifier/Qualifier | Highly abundant and characteristic fragment for perfluorinated chains. |

| [C₂F₄]⁺ | 100 | Qualifier | A common fragment from the cleavage of the perfluoroethyl group. |

| [C₂F₅]⁺ | 119 | Qualifier | Another characteristic fragment from the perfluoroethyl group. |

| [C₃F₅]⁺ | 131 | Qualifier | A larger fragment that can provide additional specificity. |

MS Parameter Recommendations:

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique for volatile organic compounds. |

| Ion Source Temp. | 200-230°C | Balances efficient ionization with minimizing thermal degradation of the analyte.[5] |

| Transfer Line Temp. | 250°C | Ensures efficient transfer of the analyte from the GC to the MS without condensation. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity for trace-level quantification. |

Troubleshooting Guide

Even with an optimized method, challenges can arise. This section provides a systematic approach to troubleshooting common issues.

Caption: A decision tree for troubleshooting common GC-MS issues.

Q4: My peaks are tailing. What should I do?

Peak tailing is a common issue, especially with polar or active compounds, but it can also affect fluorinated molecules due to their interaction with active sites in the GC system.

Systematic Troubleshooting for Peak Tailing:

-

Check for System Activity:

-

Inlet Liner: The glass liner in the inlet is a common source of activity. Deactivated liners are essential. If tailing persists, replace the liner.

-

Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites. Trim 10-15 cm from the front of the column.

-

-

Verify Column Installation: An improper column cut or incorrect installation depth in the inlet can cause peak tailing.[6] Ensure the column is cut cleanly and squarely and installed according to the manufacturer's instructions.

-

Optimize Temperatures:

-

Inlet Temperature: If the inlet temperature is too low, the analyte may not vaporize efficiently, leading to tailing. A temperature of 250°C is a good starting point.

-

Transfer Line Temperature: A cold transfer line can cause condensation and peak tailing. Ensure it is at an appropriate temperature (e.g., 250°C).

-

Q5: I'm seeing carryover from previous injections. How can I eliminate it?

Carryover, or the appearance of "ghost peaks" from a previous injection, is a significant problem in trace analysis. Fluorinated compounds can be "sticky" and adsorb to surfaces in the GC system.

Strategies to Minimize Carryover:

-

Thorough Syringe/Loop Cleaning: For headspace analysis, ensure the sample loop and transfer line are adequately flushed between injections. High temperatures in these zones can help.[2]

-

Inlet Maintenance: Regularly replace the septum and inlet liner. A contaminated liner is a major source of carryover.

-

High-Temperature Bake-out: After a sequence of samples, bake the column at its maximum isothermal temperature for an extended period (e.g., 30-60 minutes) to remove adsorbed compounds.

-

Solvent Rinses: If using liquid injection, ensure the syringe is thoroughly rinsed with an appropriate solvent. Multiple solvent washes with different polarities can be effective.[7]

Experimental Protocols

Protocol 1: Static Headspace GC-MS Method Setup

-

Sample Preparation:

-

Accurately weigh or pipette your sample into a headspace vial (e.g., 20 mL).

-

Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.

-

-

Headspace Sampler Parameters:

-

Oven Temperature: 80-100°C.

-

Vial Equilibration Time: 15-30 minutes.

-

Loop Temperature: 110-120°C.

-

Transfer Line Temperature: 130-150°C.

-

Vial Pressurization: 10-15 psi.

-

Loop Fill Time: 0.5-1 minute.

-

Injection Time: 0.5-1 minute.

-

-

GC-MS Parameters:

-

Use the recommended GC column and oven temperature program from the table above.

-

Set the MS to acquire in SIM mode using the recommended ions and parameters from the tables above.

-

-

Calibration:

-

Prepare a series of calibration standards in the same matrix as your samples.

-

Analyze the standards using the same headspace and GC-MS conditions.

-

Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.

-

Conclusion

The successful trace quantification of 1H-nonafluorobutane by GC-MS is achievable through a systematic approach to method development and a thorough understanding of potential troubleshooting issues. By carefully optimizing sample introduction, chromatographic separation, and mass spectrometric detection, and by following a logical troubleshooting workflow, researchers can obtain accurate, precise, and reliable data. This guide provides a solid foundation for your analytical endeavors with this challenging yet important compound.

References

-

McCord, J., et al. (2017). Novel Polyfluorinated Compounds Identified Using High Resolution Mass Spectrometry Downstream of Manufacturing Facilities near Decatur, Alabama. Environmental Science & Technology. Available at: [Link]

-

Agilent Technologies. (n.d.). Troubleshooting Guide. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9638, Perfluorobutane. Retrieved from [Link]

-

NIST. (n.d.). Butane, decafluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Newton, S., et al. (2019). Identifying Per- and Polyfluorinated Chemical Species with a Combined Targeted and Non-Targeted-Screening High-Resolution Mass Spectrometry Workflow. Journal of Visualized Experiments. Available at: [Link]

-

Ichikawa, Y., et al. (2025). Development and Application of a Cost–Effective Analytical Method for Hydrofluorocarbons Using Preconcentrator–Gas Chromatograph–Mass Spectrometer. MDPI. Available at: [Link]

-

Apel, E.C., et al. (2025). A fast-GC/MS system to measure C2 to C4 carbonyls and methanol aboard aircraft. Atmospheric Measurement Techniques. Available at: [Link]

-

Mathurin, J. C., et al. (2001). Detection of perfluorocarbons in blood by headspace solid-phase microextraction combined with gas chromatography/mass spectrometry. Biomedical Chromatography. Available at: [Link]

-

Ichikawa, Y., et al. (2025). Development and Application of a Cost–Effective Analytical Method for Hydrofluorocarbons Using Preconcentrator–Gas Chromatograph–Mass Spectrometer. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Perfluorobutane. Retrieved from [Link]

-

Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]

-

Wikipedia. (n.d.). Headspace gas chromatography. Retrieved from [Link]

-

Wallace, A., et al. (2025). Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions. Journal of Chromatography A. Available at: [Link]

-

ResearchGate. (2014, February 11). Is it possible to analyze F-compounds with GCMS? Retrieved from [Link]

-

Agilent Technologies. (n.d.). Headspace Sampling Fundamentals. Available at: [Link]

-

Deng, X., et al. (2022). Optimization of a static headspace GC-MS method and its application in metabolic fingerprinting of the leaf volatiles of 42 citrus cultivars. Frontiers in Plant Science. Available at: [Link]

-

Sharp. (n.d.). Ultra-High Sensitivity Measurement Technology for Greenhouse Gases [PFCs]. Retrieved from [Link]

-

Wiley Science Solutions. (2026, February 13). Using Spectral Databases to Identify Potential PFAS Compounds. Retrieved from [Link]

-

Agilent Technologies. (2023, December 5). Accurate Mass Library for PFAS Analysis in Environmental Samples and Workflow for Identification of Pollutants in Drinking Water Using GC/Q-TOF. Available at: [Link]

-

Zhang, H., et al. (2023). A searchable database and mass spectral comparison tool for aerosol mass spectrometer (AMS) and aerosol chemical speciation monitor (ACSM) data. EGUsphere. Available at: [Link]

-

Lightstone. (n.d.). NIST23 Mass Spectral Database. Retrieved from [Link]

-

MassBank. (n.d.). Home. Retrieved from [Link]

Sources

- 1. Headspace gas chromatography - Wikipedia [en.wikipedia.org]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. Butane, decafluoro- [webbook.nist.gov]

- 5. massbank.eu [massbank.eu]

- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 7. shimadzu.co.uk [shimadzu.co.uk]

troubleshooting cavitation in 1H-nonafluorobutane pumped fluid loops

Welcome to the Technical Support Center for advanced thermal management and fluid handling. As a Senior Application Scientist, I frequently encounter researchers struggling with flow instability, acoustic noise, and pump degradation when transitioning from aqueous coolants to engineered hydrofluoroethers like 1H-nonafluorobutane (commonly known as Novec™ 7100).